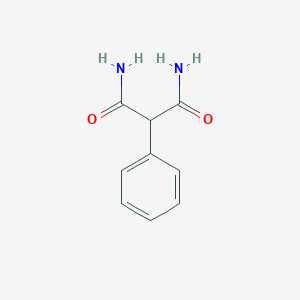

2-Phenylmalonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Phenylmalonamide derivatives involves nuanced methodologies that highlight the compound's adaptability in chemical reactions. For instance, microwave-assisted nucleophilic cleavage of specific precursors in solventless conditions has been employed to prepare α-phenylmalonamides, showcasing an innovative approach to synthesizing such compounds efficiently (Lynch, Spicer, & Mcclenaghan, 2005). Furthermore, the selective synthesis involving azetidine-2,4-dione highlights the compound's reactivity towards primary aliphatic amines, presenting a pathway for creating polymalonamides (Dai et al., 2007).

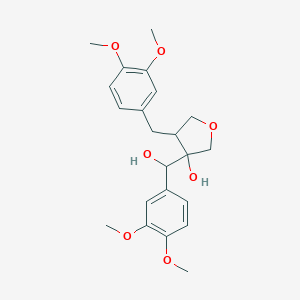

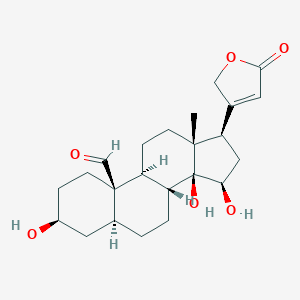

Molecular Structure Analysis

The molecular structure of 2-Phenylmalonamide and its derivatives has been thoroughly investigated through various studies. For example, crystal and molecular structure analyses have been conducted to understand the configurational and conformational aspects of related compounds, such as N-phenylmaleimide and N-phenyl-2,3-dimethylmaleimide, which share structural similarities (Kajfež et al., 2003).

Chemical Reactions and Properties

2-Phenylmalonamide participates in various chemical reactions, showcasing its versatility. Studies have highlighted its involvement in coordination compounds with mixed-ligands, where it exhibits distinct coordination modes, contributing to the formation of novel structural motifs in coordination chemistry (Cui et al., 2005).

Physical Properties Analysis

The physical properties of 2-Phenylmalonamide derivatives, such as crystallinity and thermal stability, have been analyzed in depth. For instance, the crystal structures of specific derivatives have been determined, revealing insights into their stability and molecular interactions, which are crucial for understanding the compound's behavior in different environments (Lynch, Spicer, & Mcclenaghan, 2003).

Chemical Properties Analysis

The chemical properties of 2-Phenylmalonamide, including reactivity and interaction with other molecules, have been a subject of extensive research. Studies have focused on its role in forming complexes with metals, which is significant for applications in catalysis and material science. For example, its ability to form coordination compounds with distinct geometries and bonding modes has been explored, illustrating the compound's chemical versatility and potential utility in various scientific domains (Zhang, Kuai, & Diao, 2005).

Applications De Recherche Scientifique

Monitoring in Epilepsy Treatment : 2-Phenylmalonamide is monitored in the serum of epilepsy patients treated with primidone. It helps in understanding the drug's metabolism and effectiveness in seizure control (Haidukewych & Rodin, 1980).

Interaction with Other Antiepileptic Drugs : The serum level of 2-Phenylmalonamide, as a metabolite of primidone, is affected by other anticonvulsant medications, indicating its interactive role in complex drug therapies (Streete et al., 1986).

Microwave-Assisted Chemical Synthesis : 2-Phenylmalonamide derivatives have been synthesized using microwave-assisted nucleophilic cleavage, highlighting its utility in organic chemistry and drug development (Lynch et al., 2005).

Sulfenamide and Sulfonamide Derivatives Research : Its derivatives have been studied for potential anticoagulant and profibrinolytic properties, contributing to the development of new therapeutic agents (Markowicz-Piasecka et al., 2018).

Liquid-Liquid Extraction Applications : 2-Phenylmalonamide ligands have been investigated in the complexation with trivalent lanthanides, providing insights for applications in liquid-liquid extraction processes (Tyumentsev et al., 2017).

Development of Organotin(IV) Carboxylates : Its role in the synthesis and evaluation of organotin(IV) complexes for antibacterial action and potential drug applications has been explored (Naz et al., 2020).

Enantioselective Decarboxylation : The compound has been used in the methodology of enantioselective decarboxylation for obtaining amino acid derivatives, showing its significance in chiral chemistry (Brunner & Baur, 2003).

Anticancer Research : Its derivatives, such as 2-phenylacetylenesulfonamide, have been studied for inducing apoptotic killing of B-chronic lymphocytic leukemia cells, suggesting its potential in cancer treatment (Steele et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

2-phenylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-8(12)7(9(11)13)6-4-2-1-3-5-6/h1-5,7H,(H2,10,12)(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSUAFUQJBJMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372653 | |

| Record name | 2-PHENYLMALONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylmalonamide | |

CAS RN |

10255-95-5 | |

| Record name | 2-PHENYLMALONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)